molecular formula C21H19F3N2O4S B1243298 2,2,2-Trifluoro-N-(4-(2-methoxyphenoxy)phenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide CAS No. 353231-17-1

2,2,2-Trifluoro-N-(4-(2-methoxyphenoxy)phenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide

Cat. No.: B1243298
CAS No.: 353231-17-1
M. Wt: 452.4 g/mol
InChI Key: ALMACYDZFBMGOR-UHFFFAOYSA-N
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Description

LY487379 is a chemical compound known for its role as a selective positive allosteric modulator for the metabotropic glutamate receptor group II subtype mGluR2. This compound has been extensively used in scientific research to study the structure and function of this receptor subtype. LY487379 has shown potential in the development of treatments for various neurological and psychiatric disorders, including schizophrenia and anxiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LY487379 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

    Formation of the core structure: The synthesis begins with the preparation of N-(4-(2-methoxyphenoxy)phenyl)-N-(2,2,2-trifluoroethylsulfonyl)pyrid-3-ylmethylamine.

    Functional group introduction: The core structure is then modified to introduce the trifluoroethylsulfonyl group and the methoxyphenoxy group.

Industrial Production Methods: Industrial production of LY487379 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of production.

Types of Reactions:

    Oxidation: LY487379 can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced at the sulfonyl group to form sulfoxides or sulfides.

    Substitution: LY487379 can participate in substitution reactions, especially at the aromatic rings, where halogenation or nitration can occur.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration requires nitric acid and sulfuric acid.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfoxides or sulfides.

    Substitution: Halogenated or nitrated derivatives of LY487379.

Scientific Research Applications

LY487379 has a wide range of applications in scientific research:

    Chemistry: Used to study the structure and function of metabotropic glutamate receptors.

    Biology: Investigates the role of mGluR2 in various biological processes, including synaptic transmission and plasticity.

    Medicine: Explores potential therapeutic applications in treating neurological and psychiatric disorders such as schizophrenia and anxiety.

    Industry: Utilized in the development of new drugs targeting mGluR2 receptors.

Mechanism of Action

LY487379 acts as a positive allosteric modulator of the mGluR2 receptor. It enhances the receptor’s response to glutamate, leading to increased activation of downstream signaling pathways. This modulation affects synaptic transmission and plasticity, contributing to its potential therapeutic effects in neurological and psychiatric disorders .

Comparison with Similar Compounds

Uniqueness of LY487379: LY487379 is unique due to its selective modulation of the mGluR2 receptor, which distinguishes it from other compounds targeting different receptor subtypes. This selectivity makes it a valuable tool in research focused on the mGluR2 receptor and its associated pathways.

Properties

IUPAC Name

2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O4S/c1-29-19-6-2-3-7-20(19)30-18-10-8-17(9-11-18)26(14-16-5-4-12-25-13-16)31(27,28)15-21(22,23)24/h2-13H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMACYDZFBMGOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)N(CC3=CN=CC=C3)S(=O)(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431366
Record name 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353231-17-1
Record name 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)ethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=353231-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LY-487379
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0353231171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-487379
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WF5ZLL4D9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of N-(4-(2-methoxyphenoxy)phenyl)pyridin-3-ylmethylamine (1.0 equiv.) in 2:1 DCE/Pyridine (0.15 M) was cooled to 0° C. and treated with 2,2,2-trifluoroethanesulfonyl chloride (1.8 equiv.). The mixture was allowed to warm to ambient temperature and stir overnight. The reaction was treated with anhydrous potassium carbonate, stirred for 40 min, and filtered. The filtrate was purified via preparative HPLC eluting with 98:2 to 96:4 DCM/MeOH to give the title compound. Anal Calcd for C21H19F3N2O4S: C, 55.75; H, 4.23; N, 6.19. Found: C, 55.65; H, 4.27; N, 6.19. MS found 4.53.0 [M+H]+
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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